Coumarin 521T
Description
Contextualization of Coumarin (B35378) 521T as a Specific Coumarin Derivative
Coumarin 521T is a synthetic organic compound belonging to the extensive coumarin chemical class. The foundational structure of all coumarins is a benzo-α-pyrone moiety, which consists of a benzene (B151609) ring fused to an α-pyrone ring. this compound is a specialized derivative distinguished by a complex fused heterocyclic system. Its systematic chemical name is 10-Acetyl-2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-1H,5H,11H- benzopyrano[6,7,8-ij]quinolizin-11-one. This structure classifies it not only as a coumarin but also as a pyran and a quinolizine derivative.
Primarily recognized for its properties as a fluorescent dye, this compound is often used in scientific applications such as laser technology. It is also known by the synonym Coumarin 334T. The compound typically appears as a light yellow to orange crystalline powder.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 114768-72-8 |
| Molecular Formula | C₂₁H₂₅NO₃ |
| Molecular Weight | 339.44 g/mol |
| Appearance | Light yellow to Yellow to Orange powder to crystal |
| Purity | >98.0% (HPLC) |
| Synonyms | 10-Acetyl-2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-1H,5H,11H- benzopyrano[6,7,8-ij]quinolizin-11-one, Coumarin 334T |
| Maximum Absorption (λmax) | ~450 nm (in Ethanol) |
| Maximum Fluorescence (λfl) | ~494 nm (in Ethanol) |
Historical and Contemporary Significance of Coumarin Compounds in Scientific Research
The history of coumarin compounds dates back to 1820, when the simplest member of the family, coumarin, was first isolated from tonka beans (Dipteryx odorata). A pivotal moment in synthetic organic chemistry was the first successful synthesis of coumarin in a laboratory by Sir William Henry Perkin in 1868. Historically, a significant discovery was the identification of dicoumarol, a coumarin derivative formed in spoiled sweet clover, as a potent anticoagulant. This finding paved the way for the development of warfarin, a synthetic coumarin derivative that became a widely used anticoagulant medication.
In contemporary science, the coumarin scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with various biological targets. Researchers continue to explore natural and synthetic coumarin derivatives for a wide range of pharmacological activities, including anticancer, antimicrobial, antioxidant, anti-inflammatory, and neuroprotective properties. Beyond medicine, the unique photophysical properties of coumarins, specifically their fluorescence, have led to their extensive use in other scientific fields. They are utilized as fluorescent probes for bioimaging, sensors for metal ions and environmental polarity, and as gain media in dye lasers. The ongoing research into coumarins highlights their versatility, with applications spanning from drug discovery to materials science.
Overview of Current Research Trajectories for this compound
Current research on this compound is predominantly focused on its photophysical properties and its application as a laser dye. As a highly fluorescent compound, it is particularly valued as a gain medium for tunable organic dye lasers operating in the blue-green region of the spectrum.
Investigations into this compound often involve solvatochromic studies, which examine how the solvent environment affects its absorption and fluorescence spectra. These studies reveal that the dye exhibits a bathochromic shift (a shift to longer wavelengths) with increasing solvent polarity, which is indicative of a π→π* electronic transition. A key area of this research is the determination of the compound's electric dipole moments in both its ground state (μg) and excited state (μe). Findings indicate that the excited state dipole moment of this compound is significantly higher than its ground state dipole moment. This suggests that the molecule becomes more polar upon excitation, a characteristic that is crucial for understanding its interaction with its environment and for optimizing its performance in laser systems. The primary goal of this research trajectory is to characterize and enhance its efficiency and photostability for advanced optical applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-acetyl-10,10,16,16-tetramethyl-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-12(23)14-10-13-11-15-17-16(18(13)25-19(14)24)21(4,5)7-9-22(17)8-6-20(15,2)3/h10-11H,6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTDVJOJDMQAMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=CC3=C4C(=C2OC1=O)C(CCN4CCC3(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for Coumarin 521t and Its Analogues
Classical and Modified Synthetic Routes to Coumarin (B35378) Scaffolds
The construction of the coumarin core, a benzopyran-2-one system, can be achieved through several classical name reactions. These methods, while foundational, have been continuously refined to improve yields, broaden substrate scope, and employ more environmentally benign conditions.
The Pechmann condensation, first reported by Hans von Pechmann in 1884, is one of the most direct and widely used methods for synthesizing coumarins. The reaction involves the condensation of a phenol (B47542) with a β-ketoester or a carboxylic acid containing a β-carbonyl group under acidic conditions.
The mechanism initiates with a transesterification between the phenol and the β-ketoester, followed by an intramolecular electrophilic attack (a Friedel-Crafts type acylation) of the activated carbonyl group onto the aromatic ring, ortho to the hydroxyl group. A final dehydration step yields the coumarin ring system.
Table 1: Catalysts and Conditions in Pechmann Condensation
| Catalyst | Conditions | Substrate Example | Noteworthy Aspects |
|---|---|---|---|
| Sulfuric Acid (H₂SO₄) | Harsh, high temperature | Phenol and Ethyl Acetoacetate | Traditional method, good yields for simple phenols. |
| Amberlyst-15 | Solvent-free, microwave irradiation | Phenol and Ethyl Acetoacetate | Green, reusable solid acid catalyst, increased reaction rates. |
| Zirconyl Chloride (ZrOCl₂) | Solvent-free | Various phenols and β-ketoesters | Efficient Lewis acid catalyst. |
| Choline Chloride/L-(+)-tartaric acid | Green conditions, 110°C | Activated phenols | Use of deep eutectic solvents (DES) as both solvent and catalyst. |
Enhancements to the Pechmann reaction often focus on replacing corrosive liquid acids like H₂SO₄ with solid acid catalysts or employing microwave irradiation to accelerate the reaction and improve yields. For highly activated phenols, such as resorcinol, the reaction can proceed under much milder conditions.
The Knoevenagel condensation is another cornerstone of coumarin synthesis, involving the reaction of an o-hydroxybenzaldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid, its esters, or cyanoacetates. The reaction is typically catalyzed by a weak base, like piperidine (B6355638) or pyridine.
The process is a nucleophilic addition of the carbanion generated from the active methylene compound to the aldehyde's carbonyl group, followed by an intramolecular cyclization (lactonization) and dehydration to form the coumarin ring. This method is particularly useful for synthesizing 3-substituted coumarins.
Modern adaptations focus on greener synthesis, utilizing ultrasound irradiation, solvent-free conditions, or novel catalysts to drive the reaction efficiently. For instance, the condensation of salicylaldehydes with Meldrum's acid in water at room temperature provides a green route to coumarin-3-carboxylic acids.
Table 2: Knoevenagel Condensation Variants for Coumarin Synthesis
| Reactants | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|
| Salicylaldehyde (B1680747), Diethyl Malonate | Piperidine, EtOH | Coumarin-3-carboxylate | |
| o-Hydroxybenzaldehydes, Malononitrile | L-proline, Ionic Liquid | 3-Cyanocoumarins | |
| Salicylaldehydes, Meldrum's Acid | Sodium Azide, Water, RT | Coumarin-3-carboxylic acids |
The Perkin reaction, developed by William Henry Perkin in 1868, provides a route to α,β-unsaturated aromatic acids. An important application of this reaction is the synthesis of coumarin from salicylaldehyde. The reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the alkali salt of the corresponding acid.
For coumarin synthesis, salicylaldehyde is heated with acetic anhydride and sodium acetate. The reaction proceeds through an aldol-type condensation to form an intermediate which then undergoes intramolecular cyclization and hydrolysis to yield the coumarin. While historically significant, this method often requires high temperatures. Iterative Perkin reactions have been employed to create more complex structures like 3,3'-bicoumarins.
The Wittig reaction offers a versatile route to coumarins, especially for preparing 3,4-unsubstituted derivatives. The synthesis generally involves the reaction of a phosphonium (B103445) ylide with an o-hydroxybenzaldehyde or o-hydroxyacetophenone. The resulting alkene intermediate undergoes intramolecular cyclization to form the coumarin.
One modification involves a one-pot condensation of an o-hydroxybenzaldehyde with ethyl bromoacetate (B1195939) in the presence of triphenylphosphine (B44618) (PPh₃). This approach avoids the often harsh conditions of other methods and can be performed under solvent-free conditions, presenting a greener alternative.
Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more reactants. This approach enhances efficiency by reducing the number of synthetic steps, purification processes, and waste generation.
Several MCRs have been developed for the synthesis of diverse coumarin analogues. For example, functionalized trans-2,3-dihydrofuro[3,2-c]coumarins can be synthesized through a one-pot, three-component reaction of 4-hydroxycoumarin, an aldehyde, and a 2-bromoacetophenone, catalyzed by imidazole (B134444) in water. Current time information in Bangalore, IN. Another strategy involves the reaction of 4-hydroxycoumarin, ethyl acetoacetate, hydrazine (B178648) hydrate, and various aldehydes to produce benzylpyrazolyl coumarin derivatives. These methods provide rapid access to libraries of structurally complex coumarins. Current time information in Bangalore, IN.
Wittig Condensation Strategies for Coumarin Derivatives
Targeted Synthesis of Coumarin 521T Structural Variants
This compound, with the systematic name 10-Acetyl-2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-1H,5H,11H- benzopyrano[6,7,8-ij]quinolizin-11-one, is a highly rigidified fluorescent dye. Its structure features a coumarin core fused with a tetramethyljulolidine moiety and substituted with an acetyl group at the 10-position. The synthesis of such a complex molecule requires a multi-step approach, likely culminating in the formation of the coumarin ring onto a pre-constructed heterocyclic framework.
A plausible synthetic strategy would involve the initial synthesis of a substituted hydroxy-julolidine precursor. This precursor, 8-hydroxy-1,1,7,7-tetramethyljulolidine, would then undergo a cyclization reaction to form the coumarin ring. Given the substitution pattern of this compound, a Knoevenagel or Pechmann-type condensation would be suitable for the final ring-forming step.
For instance, a Knoevenagel condensation could be employed by first formylating the hydroxy-julolidine precursor at the ortho position (C9) to yield an analogue of 8-hydroxyjulolidine-9-carboxaldehyde. This aldehyde could then be condensed with an active methylene compound like acetylacetone (B45752) or ethyl acetoacetate, followed by cyclization, to introduce the C10-acetyl group and form the pyrone ring.
Alternatively, a Pechmann condensation could be envisioned. The 8-hydroxy-1,1,7,7-tetramethyljulolidine precursor could be reacted with an appropriate β-ketoester, such as ethyl 2-acetylacetoacetate, under acidic catalysis to construct the final coumarin system in a single step.
Table 3: Proposed Precursors for this compound Synthesis
| Reaction Type | Key Precursor 1 | Key Precursor 2 | Resulting Bond/Ring Formation |
|---|---|---|---|
| Knoevenagel Condensation | 9-Formyl-8-hydroxy-1,1,7,7-tetramethyljulolidine | Acetylacetone or derivative | Formation of the pyrone ring with C10-acetyl group |
The synthesis of structural variants of this compound can be achieved by modifying the reactants in these proposed pathways.
Variation of the β-ketoester (Pechmann) or active methylene compound (Knoevenagel): Using different β-ketoesters or active methylene compounds would allow for the introduction of a wide range of substituents at the C10 position of the final coumarin. For example, using ethyl benzoylacetate would yield a benzoyl-substituted analogue.
Modification of the Julolidine (B1585534) Core: Altering the substitution pattern on the initial julolidine framework would produce analogues with different properties. For example, starting with a julolidine lacking the four methyl groups would result in a less sterically hindered variant.
Post-synthesis Modification: Functional groups on the coumarin ring can be further modified. For example, the acetyl group at C10 could be oxidized, reduced, or used as a handle for further chemical transformations to create a library of diverse analogues.
These strategies, building upon classical coumarin syntheses and modern heterocyclic chemistry, provide a clear pathway to this compound and a wide array of its structural derivatives for further investigation and application.
Nitration and Reduction Reactions in Coumarin Synthesis
The synthesis of 7-aminocoumarin (B16596) derivatives, a core structure for many fluorescent dyes including the family of this compound (7-amino-4-(trifluoromethyl)coumarin), often employs a two-step process of nitration followed by reduction. This classical approach is fundamental for introducing the crucial amino group at the C-7 position of the coumarin ring.
The process typically begins with the nitration of a coumarin precursor. The regioselectivity of this reaction is highly dependent on reaction conditions such as temperature and time. For instance, the nitration of coumarin itself can yield different isomers based on the conditions applied. Nitration at a low temperature (0–5°C) for a short duration (3 hours) tends to favor the formation of 6-nitrocoumarin. Conversely, to achieve substitution at other positions, such as the 8-position, prolonged reaction times (24 hours) and elevated temperatures (60°C) are necessary. This highlights the importance of kinetic versus thermodynamic control in directing the electrophilic substitution.
Once the nitro group is in the desired position, it is converted to an amino group via reduction. Several reducing agents are effective for this transformation, including catalytic hydrogenation (e.g., H₂ over a palladium-on-carbon catalyst, Pd/C) or the use of metals in acidic media, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) or acetic acid. The choice of reducing agent can be influenced by the presence of other functional groups in the molecule and desired yield. For example, reduction of a nitro-coumarin with iron powder in a mixture of water, dioxane, and glacial acetic acid has been shown to be an effective method. This nitration-reduction sequence is a versatile and widely used strategy to produce the 7-aminocoumarin scaffold, which is the foundational structure for this compound.
Introduction of Specific Substituents for Functional Modulation
The functional properties of the coumarin scaffold can be significantly altered by the introduction of specific substituents. The trifluoromethyl (-CF₃) group at the C-4 position is a defining feature of this compound, imparting unique electronic and photophysical characteristics. The synthesis of 4-(trifluoromethyl)coumarins is often achieved through a Pechmann condensation, a classic method for coumarin synthesis that involves the reaction of a phenol with a β-ketoester under acidic conditions. For this compound, the synthesis involves the reaction of 3-aminophenol (B1664112) with ethyl 4,4,4-trifluoroacetoacetate.
The introduction of the -CF₃ group is a key example of functional modulation. This strongly electron-withdrawing group influences the fluorescence properties of the molecule, often leading to large Stokes shifts, which is the difference between the maximum wavelengths of absorption and emission. This property is highly desirable for applications in fluorescence microscopy and as fluorescent probes.
Beyond the trifluoromethyl group, other substituents can be introduced to create a wide range of analogues with tailored functions. For example, attaching amino acid and peptide derivatives to the 7-amino group of this compound creates substrates for detecting proteinase activity. The cleavage of the amide bond by an enzyme releases the highly fluorescent 7-amino-4-(trifluoromethyl)coumarin, providing a sensitive detection method. Furthermore, the introduction of groups like sulfonates can enhance water solubility, which is crucial for biological applications. The versatility of the coumarin core allows for extensive chemical modification, leading to a vast library of compounds with finely-tuned properties for specific applications.
Reaction Optimization and Yield Enhancement in this compound Synthesis
Optimizing the synthesis of coumarins like 521T is crucial for improving efficiency and making the process more cost-effective and environmentally friendly. Research in this area focuses on catalysts, reaction conditions, and alternative synthetic routes.
In the context of the Pechmann condensation, which is central to the synthesis of many coumarins, various catalysts have been explored to improve yields and shorten reaction times. While traditional catalysts include strong acids like sulfuric acid, modern approaches utilize solid acid catalysts such as Amberlyst-15, montmorillonite (B579905) clay, and various metal oxides (e.g., ZnO, ZrO₂). These heterogeneous catalysts offer advantages like easier separation from the reaction mixture, reduced corrosion, and potential for recycling.
The optimization of reaction parameters is also critical. Studies have systematically varied temperature, solvent, and catalyst concentration to maximize product yield. For example, in the synthesis of a coumarin derivative using an Amberlyst-15 catalyst, the optimal temperature was found to be 110°C, with higher temperatures leading to the formation of byproducts and reduced yield. The use of solvent-free conditions or greener solvents like water is another area of focus for making these syntheses more sustainable. Microwave-assisted synthesis has also emerged as a powerful technique, often dramatically reducing reaction times from hours to minutes while providing excellent yields.
For direct trifluoromethylation of the coumarin ring, methods using reagents like sodium trifluoromethanesulfinate have been developed. Optimization of these reactions involves screening different oxidants and solvents to achieve high selectivity and yield. For instance, using Mn(OAc)₃ as an oxidant at room temperature has been shown to selectively afford 3-trifluoromethyl coumarins in good yields. Continuous-flow reactors also represent a modern approach to optimize such reactions, allowing for precise control over temperature and reaction time, leading to improved yields and safety.
Table 1: Comparison of Catalysts in Pechmann Condensation This table presents a summary of different catalysts used in the Pechmann condensation for coumarin synthesis, highlighting the reaction conditions and resulting yields. This illustrates the ongoing efforts to optimize this key synthetic step.
| Catalyst | Reactants | Temperature (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Amberlyst-15 | Phloroglucinol + Ethyl acetoacetate | 110 | 100 min | 95 | |
| Amberlyst-15 | α-Naphthol + Ethyl acetoacetate | 110 | 150 min | 85 | |
| Dipyridine copper chloride | Phenol + Ethyl acetoacetate | Reflux | 30-135 min | 85-94 | |
| SbCl₃–Al₂O₃ (Microwave) | Phenol + Ethyl acetoacetate | N/A | 3-5 min | 86-95 | |
| ZrO₂ NPs | 4-Hydroxycoumarin + Benzaldehyde | Room Temp | 2-10 min | 92-98 | |
| Zn₀.₉₂₅Ti₀.₀₇₅O NPs | Phloroglucinol + Ethyl acetoacetate | 110 | 30 min | 95 |
Advanced Spectroscopic and Analytical Characterization of Coumarin 521t
Vibrational Spectroscopy Applications
Vibrational spectroscopy, which includes Fourier Transform Infrared (FTIR) and Raman spectroscopy, is a powerful non-destructive method for identifying the functional groups and elucidating the molecular structure of a compound by probing its molecular vibrations.
Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations such as stretching and bending. The resulting spectrum provides a unique "fingerprint" of the molecule, with specific absorption bands corresponding to particular functional groups. For a molecule with the structure of Coumarin (B35378) 521T (10-Acetyl-2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-1H,5H,11H- benzopyrano[6,7,8-ij]quinolizin-11-one), several characteristic absorption bands would be expected.
Based on the general characteristics of coumarin and related ketone structures, the FTIR spectrum would prominently feature:
C-H Stretching: Vibrations corresponding to aromatic and aliphatic C-H bonds would be visible. Aromatic C-H stretching typically occurs above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene (B1212753) groups would be observed in the 2850-3000 cm⁻¹ range.
C-O Stretching: The C-O-C ether linkage within the pyrone ring would produce characteristic stretching bands, typically in the 1000-1300 cm⁻¹ region.
C=C Stretching: Aromatic ring C=C stretching vibrations are expected in the 1400-1600 cm⁻¹ region.
Raman spectroscopy is a complementary technique to FTIR that relies on the inelastic scattering of monochromatic light, usually from a laser. It provides information on vibrational modes within a molecule, making it an excellent tool for identifying molecules and studying chemical bonds. While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability.
For Coumarin 521T, a Raman spectrum would provide a structural fingerprint, corroborating the information from FTIR. Key features would include:
Vibrations of the fused ring system.
Stretching modes of the C=C bonds in the aromatic portion.
Symmetric vibrations of functional groups that might be weak or absent in the FTIR spectrum.
The "fingerprint" region of a Raman spectrum, typically between 500–1500 cm⁻¹, is particularly useful for identifying the molecule. However, similar to FTIR, specific experimental or theoretically calculated Raman spectra for this compound could not be located in the surveyed scientific databases.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.
¹H NMR spectroscopy provides detailed information about the number, type, and connectivity of hydrogen atoms in a molecule. The chemical shift of each proton is indicative of its local electronic environment. For this compound, the ¹H NMR spectrum would display distinct signals for the different types of protons present:
Aromatic Protons: Protons attached to the benzopyrone ring system would appear in the downfield region, typically between 6.5 and 8.0 ppm, due to the deshielding effect of the aromatic ring current.
Aliphatic Protons: The protons of the four methyl groups on the tetrahydroquinolizine ring would likely appear as sharp singlets in the upfield region. The protons of the methylene (CH₂) groups in the saturated rings would appear as multiplets, with their chemical shifts and splitting patterns determined by their specific spatial arrangements and coupling to adjacent protons.
Acetyl Protons: The three protons of the acetyl group's methyl moiety would be expected to appear as a distinct singlet, likely in the 2.0-2.6 ppm range.
Despite the utility of this technique, a published experimental or predicted ¹H NMR spectrum specifically for this compound was not found in the available literature.
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal. For this compound, with a molecular formula of C₂₁H₂₅NO₃, the ¹³C NMR spectrum would be complex, showing signals for all 21 carbon atoms, provided none are equivalent by symmetry.
Key expected signals would include:
Carbonyl Carbons: The carbons of the two C=O groups would be the most downfield signals, typically appearing in the 160-200 ppm region.
Aromatic and Olefinic Carbons: Carbons of the aromatic ring and C=C double bond would resonate in the approximate range of 100-150 ppm.
Aliphatic Carbons: The sp³-hybridized carbons of the methyl and methylene groups would appear in the upfield region of the spectrum.
A complete assignment would require two-dimensional NMR techniques (like HSQC and HMBC) to correlate proton and carbon signals definitively. As with the other spectroscopic methods, specific experimental or calculated ¹³C NMR data for this compound are not present in the reviewed literature.
Proton (1H) NMR Spectroscopy for Hydrogen Environments
Electronic Spectroscopy and Luminescence Studies
Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence emission, investigates the electronic transitions within a molecule. These techniques are particularly relevant for coumarin dyes like this compound, which are known for their use as laser dyes and fluorescent materials. The absorption of UV or visible light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) or other higher energy orbitals. The subsequent return to the ground state can occur via the emission of light (fluorescence).
This compound exhibits strong absorption and emission in the visible spectrum. In methanol (B129727), it shows a characteristic absorption and emission profile. Research into its lasing characteristics has shown that this compound (also referred to as Coumarin 334T in some contexts) demonstrates a broadband efficiency of 12.4% when pumped by a coaxial flashlamp dye laser.
The specific spectral properties in methanol are detailed below.
Table 1: Electronic Spectroscopy Data for this compound in Methanol
| Property | Wavelength (nm) | Reference |
|---|---|---|
| Absorption Maximum (λmax) | ~450 |
Note: Wavelengths are approximated from the provided normalized spectra.
Table 2: List of Mentioned Chemical Compounds
| Compound Name | Synonym / Other Name |
|---|---|
| This compound | 10-Acetyl-2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-1H,5H,11H- benzopyrano[6,7,8-ij]quinolizin-11-one; Coumarin 334T |
| Coumarin 521 | - |
| Coumarin 334 | - |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
The interaction of this compound with ultraviolet and visible light provides fundamental insights into its electronic structure. UV-Vis absorption spectroscopy reveals the wavelengths at which the molecule absorbs light, promoting electrons to higher energy states.
Research findings indicate that the absorption spectrum of this compound is influenced by the solvent environment. In methanol, this compound exhibits a maximum absorption peak (λmax). The substitution pattern on the coumarin core significantly affects the absorption characteristics. For instance, extending the conjugation of the coumarin system through the introduction of an alkynyl bridge can lead to a substantial red-shift in the absorption spectrum.
Table 1: UV-Vis Absorption Data for this compound
| Solvent | Absorption Maximum (λmax) | Reference |
| Methanol | 450 nm | |
| Ethanol | 450 nm |
Fluorescence Spectroscopy for Emission Characteristics
Fluorescence spectroscopy is a powerful tool for characterizing the emission properties of fluorescent dyes like this compound. Following excitation by the absorption of light, the molecule relaxes to a lower energy state by emitting a photon. This emission occurs at a longer wavelength than the absorption, a phenomenon known as the Stokes shift.
The emission spectrum of this compound is a key parameter for its applications, particularly in laser technology and as a fluorescent probe. In methanol, upon excitation, this compound displays a distinct fluorescence emission maximum. The lasing wavelength range for this compound has been reported to be between 500 and 546 nm when pumped with a XeCl laser. The introduction of different functional groups can tune the emission wavelength, with many coumarin derivatives emitting in the blue-green region of the spectrum.
Table 2: Fluorescence Emission Data for this compound
| Solvent | Emission Maximum (λem) | Excitation Wavelength (λex) | Reference |
| Methanol | 494 nm | Not Specified | |
| Ethanol | 494 nm | 308 nm (XeCl laser) |
Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation
Mass spectrometry is an indispensable analytical technique for determining the molecular mass and elucidating the structure of compounds through fragmentation analysis. For this compound, which has a molecular weight of 339.33 g/mol , mass spectrometry provides precise mass determination and valuable information about its structural components.
The fragmentation of coumarin compounds under electron ionization (EI) typically involves the loss of a carbon monoxide (CO) molecule from the pyrone ring, forming a benzofuran (B130515) radical ion. High-resolution mass spectrometry is crucial for distinguishing between fragments with the same nominal mass, such as CO and N2. The fragmentation pathways of coumarin derivatives are influenced by the nature and position of their substituents.
Table 3: Mass Spectrometry Data for this compound
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Pattern | Reference |
| This compound | C21H25NO3 | 339.33 | Loss of CO from pyrone ring (characteristic of coumarins) |
X-Ray Diffraction (XRD) Analysis for Crystalline Structure Determination
X-ray diffraction (XRD) is a powerful technique for determining the three-dimensional arrangement of atoms within a crystalline solid. This method relies on the constructive interference of monochromatic X-rays with the electron clouds of the atoms in the crystal lattice. The resulting diffraction pattern provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state properties of a compound.
Structure Activity Relationship Sar Investigations of Coumarin 521t and Its Derivatives
Positional Substitution Effects on Molecular Functionality
The core of coumarin's versatility lies in the amenability of its bicyclic structure to substitution at various positions. The placement of different functional groups on the benzopyrone ring system can dramatically alter the electronic and steric properties of the molecule, thereby modulating its activity.
Influence of C-3 and C-4 Substituents on Activity Profiles
Substitutions at the C-3 and C-4 positions of the pyrone ring are particularly significant in defining the activity of coumarin (B35378) derivatives. These positions are often targeted for modification to enhance a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.
Research has shown that the introduction of various pharmacophoric groups at the C-3 and C-4 positions can lead to potent therapeutic agents. For instance, coumarins with specific substituents at C-3 have demonstrated notable inhibitory activity against enzymes like monoamine oxidases (MAOs). The nature of the substituent at C-3, whether it's a simple alkyl group, an aryl moiety, or a more complex heterocyclic system, can dictate the potency and selectivity of the compound. For example, 3-phenyl substitution has been found to significantly enhance MAO-B inhibition.
Similarly, the C-4 position is a key site for structural modification. The introduction of aryl groups at this position has been linked to good anti-HIV, anti-tumor, and anti-inflammatory activities. The presence of a methyl group at C-4, for instance, has been identified as a requirement for potent anti-inflammatory activity in certain coumarin derivatives. Furthermore, C4-substituted aryloxymethyl, arylaminomethyl, and dichloroacetamidomethyl coumarins have shown potential as antimicrobial and anti-inflammatory agents. The strategic functionalization of both C-3 and C-4 is a common strategy in the development of novel antibacterial agents.
| Position | Substituent Type | Observed Activity Enhancement | Reference |
|---|---|---|---|
| C-3 | Phenyl | MAO-B Inhibition | |
| C-3 | Alkyl, Aryl, Heterocyclic | General Biological Activities | |
| C-4 | Aryl | Anti-HIV, Anti-tumor, Anti-inflammatory | |
| C-4 | Methyl | Anti-inflammatory | |
| C-4 | Aryloxymethyl, Arylaminomethyl, Dichloroacetamidomethyl | Antimicrobial, Anti-inflammatory |
Impact of Electron-Donating and Electron-Withdrawing Groups on Activity
The electronic properties of substituents on the coumarin ring are a determining factor in their biological activity. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly alter the electron distribution within the molecule, thereby influencing its reactivity and interaction with biological targets.
Generally, the presence of EDGs, such as hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups, tends to enhance the antioxidant activity of coumarin derivatives. These groups increase the electron density of the molecule, making it more susceptible to donating electrons and scavenging free radicals. For example, the antioxidant activity of some coumarin derivatives is improved by the presence of electron-donating hydroxyl and amino groups. In contrast, EWGs like nitro (-NO2) or formyl (-CHO) groups often reduce antioxidant activity by decreasing the molecule's electron density.
However, the effect of these groups can be context-dependent. For instance, in some cases, EWGs on an isatin (B1672199) ring hybridized with a coumarin moiety were found to be well-tolerated for anticancer activity compared to EDGs. Similarly, for α-glucosidase inhibition, EWGs and a hydroxyl group on a terminal phenyl ring were found to be crucial for inhibitory activity. The position of the substituent also plays a critical role. An EDG at the C-7 position can stabilize a radical, while an EWG at the same position can make radical formation more favorable.
Conformational Analysis and Molecular Topology in SAR
The three-dimensional shape and flexibility of a molecule, known as its conformation and topology, are critical determinants of its biological activity. For coumarin derivatives, these factors influence how they fit into the binding sites of target proteins and enzymes.
Conformational analysis of coumarin derivatives helps in understanding the spatial arrangement of atoms and functional groups that is most favorable for biological activity. Studies have shown that the planarity of the coumarin core, combined with the orientation of its substituents, is important. For instance, in a series of 3-phenylcoumarin (B1362560) derivatives acting as MAO-B inhibitors, docking simulations revealed a specific orientation of the C2-carbonyl group within the enzyme's active site.
Stereochemical Considerations in Structure-Activity Relationships
While many SAR studies on coumarins focus on the effects of different substituents, the stereochemistry of these molecules can also be a crucial factor in their biological activity, although this aspect is less frequently explored for Coumarin 521T itself. Stereoisomers, which have the same chemical formula and connectivity but different spatial arrangements of atoms, can exhibit significantly different biological activities.
For coumarin derivatives with chiral centers, the specific enantiomer or diastereomer can have a profound impact on its interaction with chiral biological macromolecules like proteins and enzymes. This is because the binding sites of these macromolecules are themselves chiral, and one stereoisomer may fit much better than another, leading to differences in potency and efficacy. While specific studies on the stereochemistry of this compound are not prevalent, the general principles of stereoselectivity in drug action suggest that this could be an important area for future investigation in related bioactive coumarins.
QSAR Modeling for Predictive Activity Assessment
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For coumarin derivatives, QSAR models have been successfully developed to predict various activities, including antioxidant and antifungal properties.
These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to build predictive equations. For example, a QSAR study on coumarin derivatives' antifungal activity showed that descriptors related to electronic properties and molecular shape were important for predicting activity. Similarly, a QSAR model for the antioxidant activity of coumarin derivatives revealed that complexity, H-bond donor capacity, and lipophilicity were key parameters.
By identifying the key structural features that contribute to a particular activity, QSAR models can be used to virtually screen new, un-synthesized coumarin derivatives and predict their potency, thus guiding the design of more effective compounds. For instance, a field-based 3D-QSAR model for coumarin derivatives targeting acetylcholinesterase demonstrated the spatial distribution of favorable and unfavorable steric, hydrophobic, electrostatic, and hydrogen bond donor/acceptor fields around the coumarin nucleus.
Computational Chemistry and in Silico Approaches for Coumarin 521t Research
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interactions between a ligand, such as a coumarin (B35378) derivative, and a biological receptor, typically a protein. The primary goal of molecular docking is to identify the most likely binding mode and to estimate the binding affinity, often represented as a scoring function or binding energy.
In the context of coumarin research, docking studies have been instrumental in elucidating the binding mechanisms with various protein targets. For instance, studies on coumarin hybrids have utilized molecular docking to investigate their potential as inhibitors for enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase (MAO), which are implicated in neurodegenerative diseases. These simulations can reveal key interactions, such as hydrogen bonds and π-π stacking, between the coumarin core or its substituents and the amino acid residues within the active site of the target protein. For example, the coumarin ring might form π-stacking interactions with aromatic residues like tryptophan, while carbonyl groups can act as hydrogen bond acceptors.
The insights gained from molecular docking can guide the design of new coumarin derivatives with improved potency and selectivity. By understanding the structure-activity relationships at the atomic level, medicinal chemists can rationally modify the coumarin scaffold to enhance its interaction with the target receptor.
| Target Protein | Coumarin Derivative Type | Key Findings from Docking | Reference(s) |
| Acetylcholinesterase (AChE) | Coumarin-hybrid | Dual binding site interactions, π-π stacking with Trp279. | |
| Butyrylcholinesterase (BuChE) | Coumarin-hybrid | Identification of key interacting residues. | |
| Monoamine Oxidase B (MAO-B) | Coumarin derivative | Correlation between binding energy and inhibitory activity. | |
| N-myristoyltransferase (NMT) | Coumarin analogue | Hydrogen bonding with key amino acid residues. | |
| Estrogen Receptors (ERα, ERβ) | Coumarin phytoestrogens | Preferential binding to ERβ, role of hydrogen bonds and hydrophobic interactions. | |
| Multidrug-Resistance-Associated Protein 1 (MRP1) | Coumarin derivative | Interaction with nucleotide-binding domains, suggesting competitive inhibition. | |
| Growth Factor Receptors (HER-2, VEGFR-2) | Various coumarins | Identification of potential inhibitors for cancer therapy. | |
| Tyrosinase | Coumarin-triazole hybrids | Interactions near the copper-containing active site. |
Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics
While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the time evolution of the system and to calculate various thermodynamic and kinetic properties.
In the study of coumarin-protein interactions, MD simulations are often employed to refine the results of molecular docking. By simulating the complex in a realistic environment (e.g., surrounded by water molecules), researchers can assess the stability of the predicted binding pose and analyze the dynamics of the interactions. Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF), which reveals the flexibility of different parts of the protein.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has become a popular computational tool in chemistry due to its balance of accuracy and computational cost. DFT calculations can provide valuable information about the geometric, electronic, and energetic properties of molecules like Coumarin 521T.
Electronic Structure and Frontier Molecular Orbitals (FMO) Analysis
The electronic structure of a molecule dictates its chemical reactivity and physical properties. DFT calculations can be used to determine the distribution of electrons within a molecule and to calculate the energies and shapes of its molecular orbitals.
A key concept in understanding chemical reactivity is the Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.
For coumarin derivatives, DFT calculations and FMO analysis can provide insights into their electronic properties and potential for various applications, such as in dye-sensitized solar cells where the HOMO and LUMO energy levels are crucial for efficient electron transfer. The distribution of the HOMO and LUMO across the coumarin scaffold can reveal the regions of the molecule most involved in electronic transitions and chemical reactions.
| Parameter | Description | Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons (nucleophilicity). |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | Energy difference between the HOMO and LUMO. | Indicates chemical reactivity, stability, and electronic excitation energy. |
Reactivity Indices and Thermodynamic Parameters
Beyond FMO analysis, DFT calculations can be used to compute a range of global reactivity descriptors that quantify the chemical reactivity of a molecule. These indices, such as chemical hardness (η), electrophilicity index (ω), and chemical potential (μ), are derived from the HOMO and LUMO energies and provide a more quantitative measure of a molecule's reactivity.
Thermodynamic parameters, such as the enthalpy of formation, entropy, and Gibbs free energy, can also be calculated using DFT. These parameters are crucial for understanding the stability and spontaneity of chemical reactions involving this compound. For example, the calculated heat of formation can indicate the energetic stability of the molecule.
| Descriptor | Formula | Significance |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons. |
| Electrophilicity Index (ω) | μ2 / (2η) | Quantifies the ability of a molecule to accept electrons. |
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.
In the context of coumarin research, QSAR studies have been employed to develop predictive models for various biological activities, including antioxidant, anticancer, and enzyme inhibitory effects. These models can be used to predict the activity of new, unsynthesized coumarin derivatives, thereby guiding the design of more potent compounds and reducing the need for extensive experimental screening.
Principal Component Analysis (PCA) for Data Reduction
QSAR studies often involve a large number of molecular descriptors that characterize the structural and physicochemical properties of the compounds. To simplify the analysis and avoid overfitting of the model, dimensionality reduction techniques are often employed. Principal Component Analysis (PCA) is a widely used statistical method for data reduction.
PCA transforms a large set of correlated variables into a smaller set of uncorrelated variables called principal components (PCs). The first few PCs capture the majority of the variance in the original data, allowing for a significant reduction in the dimensionality of the dataset with minimal loss of information. In QSAR studies of coumarins, PCA can be used to identify the most important descriptors that contribute to the observed biological activity, thereby simplifying the development of the QSAR model and providing insights into the key structural features responsible for the activity.
In Silico Prediction of Potential Biological Targets and Pathways (e.g., SwissTargetPrediction)
Identifying the biological targets of a compound is a critical step in understanding its mechanism of action and potential therapeutic applications. In silico tools like SwissTargetPrediction offer a rapid and efficient way to predict the most probable protein targets of a small molecule based on the principle of similarity. The web-based tool compares the 2D and 3D structure of a query molecule to a database of known ligands for a wide range of proteins, predicting targets based on the most similar known ligands.
For coumarin derivatives, SwissTargetPrediction has been utilized to identify potential biological targets, which can then be validated through experimental methods like molecular docking and enzymatic assays. A study on various coumarin derivatives used this tool to identify potential targets including carbonic anhydrases and enzymes related to the central nervous system. The predictions from SwissTargetPrediction can guide further research by prioritizing which protein-ligand interactions to investigate.
While a specific SwissTargetPrediction analysis for this compound is not available in the public domain, a hypothetical output for a generic coumarin structure is presented below to illustrate the nature of the predictions. The table shows a ranked list of potential protein targets, their class, and the probability of interaction.
Table 2: Illustrative Example of SwissTargetPrediction Output for a Generic Coumarin Structure
| Target | Gene | UniProt ID | Target Class | Probability |
|---|---|---|---|---|
| Carbonic Anhydrase II | CA2 | P00918 | Enzyme | 0.75 |
| Monoamine Oxidase B | MAOB | P27338 | Enzyme | 0.68 |
| Cyclooxygenase-2 | PTGS2 | P35354 | Enzyme | 0.65 |
| Acetylcholinesterase | ACHE | P22303 | Enzyme | 0.62 |
| Estrogen Receptor Alpha | ESR1 | P03372 | Nuclear Receptor | 0.55 |
Note: This table is a hypothetical representation and does not reflect actual predictions for this compound.
The application of these computational methods holds significant promise for elucidating the potential biological roles of this compound. Future research employing PLS modeling could help in predicting its activity in various assays, while tools like SwissTargetPrediction could provide valuable leads for identifying its molecular targets, thereby paving the way for its potential application in medicinal chemistry or other fields.
Advanced Research Applications and Potential of Coumarin 521t
Applications in Laser Dye Technology and Photonic Systems
Coumarin (B35378) 521T is a notable compound within the class of coumarin dyes, which are widely utilized as gain media in laser systems and other photonic applications due to their structural and photophysical characteristics.
Coumarin dyes are extensively employed as the active gain medium in blue-green tunable organic dye lasers. Coumarin 521T, alongside other derivatives like Coumarin 480, 504, and 521, is recognized for its role in these systems. The defining feature of these dyes is their ability to produce laser emission over a continuous range of wavelengths, a property essential for applications in spectroscopy and atmospheric monitoring. The specific wavelength output can be influenced by the solvent used and the concentration of the dye. For instance, higher concentrations can shift the tuning curve towards the red end of the spectrum. The introduction of different functional groups onto the core coumarin structure is a key strategy for controlling the absorption and emission wavelengths.
Table 1: Laser Properties of Representative Coumarin Dyes
| Dye Name | Synonym | Peak Wavelength (nm) | Tuning Range (nm) | Solvent |
|---|---|---|---|---|
| Coumarin 521 | Coumarin 334 | 520 | 505 - 550 | Ethylene Glycol |
| This compound | - | Data not specified | Data not specified | - |
Data for Coumarin 521 sourced from Sirah Lasertechnik.
The excellent photophysical properties of coumarin derivatives are increasingly being harnessed in the fabrication of organic light-emitting diodes (OLEDs). Coumarin tetramethyl laser dyes, a category that includes this compound, are used as the active medium in coherent OLED emitters. These compounds are often incorporated as dopants in the emissive layers of OLED devices to enhance brightness, efficiency, and color purity. Research into new coumarin-based dyes for OLEDs has shown that the molecular structure directly impacts the device's current-voltage characteristics and luminescence spectra. For example, the related compound C545T is used as a green-emitting dopant and an electron transport host material in high-efficiency OLEDs. The investigation of coumarin derivatives in OLEDs is pivotal for developing advanced display technologies, including those for flexible and lightweight consumer electronics.
In the field of photovoltaics, coumarin derivatives have been investigated as photosensitizers, particularly in dye-sensitized solar cells (DSSCs). These compounds play a critical role in absorbing solar energy and converting it into electricity. The molecular design of coumarin dyes, often featuring a donor-π-acceptor (D-π-A) structure, is essential for achieving high efficiency. Introducing specific units into the coumarin framework can expand the π-conjugation, leading to broader light absorption in the visible spectrum.
While research has highlighted the potential of various coumarin derivatives, such as NKX-2311 and C343, the principles are applicable to the broader class of coumarins, including 521T. Studies have demonstrated that newly synthesized coumarin derivatives can act as highly efficient photosensitizers for nanocrystalline TiO₂ solar cells, achieving significant solar-light-to-electricity conversion efficiencies.
Table 2: Performance of Selected Coumarin Dyes in DSSCs
| Dye | Short-Circuit Current (mA cm⁻²) | Open-Circuit Voltage (V) | Fill Factor | Conversion Efficiency (%) |
|---|---|---|---|---|
| Unnamed Coumarin Derivative | 13.8 | 0.63 | 0.63 | 5.6 |
| NKX-2311 | >14 | ~0.6 | ~0.7 | >7.5 |
Data sourced from Chemical Communications and The Journal of Physical Chemistry C.
Coherent Organic Light-Emitting Diode (OLED) Emitters
Exploration in Advanced Materials Science
The unique photochemical properties of the coumarin scaffold make it a valuable component in the design of functional and responsive materials.
Coumarin and its derivatives are key components in the development of photoresponsive polymers due to their ability to undergo a reversible [2πs + 2πs] cycloaddition reaction when exposed to specific wavelengths of UV light. This photoreaction creates a dimer, which can crosslink polymer chains. The process is reversible; irradiation with a different, shorter wavelength can cleave the dimer and break the crosslinks. This on-demand control over polymer structure is fundamental to creating materials with properties like shape-memory and self-healing capabilities.
Polymers that incorporate a coumarin unit, such as those that could be synthesized using this compound, can be designed to be part of the polymer backbone. These materials can be crosslinked when irradiated at wavelengths between 320 nm and 420 nm, while the cleavage of these links typically occurs upon irradiation between 230 nm and 300 nm. This functionality allows for precise, non-contact control over the material's properties, opening up applications in fields like drug delivery and 4D printing.
Table 3: Wavelength-Dependent Photoreactions of Coumarin Moieties in Polymers
| Photochemical Process | Typical Wavelength | Resulting Effect |
|---|---|---|
| Dimerization / Crosslinking | >300 nm (e.g., 320-420 nm) | Formation of cyclobutane (B1203170) bridges, network crosslinking |
| Cleavage / Reversal | ~254 nm (e.g., 230-300 nm) | Scission of cyclobutane bridges, recovery of original structure |
Data sourced from multiple studies on photoresponsive coumarin polymers.
The inherent fluorescence of the coumarin structure is central to its use in developing fluorescent probes and biosensors. Coumarin derivatives are widely used to create probes for detecting a variety of analytes, including metal ions and biomolecules like cysteine, due to their high quantum yield, good photostability, and modifiable structure. The sensing mechanism often relies on processes such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Fluorescence Resonance Energy Transfer (FRET).
For example, a probe can be designed where the coumarin fluorescence is initially "quenched." Upon reaction with a specific target analyte, a chemical change occurs that restores the fluorescence, signaling the presence of the target. The excellent spectral performance and stability of the coumarin core make it an ideal fluorophore for these applications. Probes based on this scaffold have been successfully used for bioimaging in living cells. The strong photophysical properties of this compound make it a promising candidate for the design of such advanced fluorescent probes.
Photoresponsive Materials and Polymer Backbones
Interdisciplinary Research with Emerging Chemical Technologies
The unique photophysical properties of this compound, a member of the broader coumarin family of fluorescent dyes, position it at the intersection of several advanced scientific fields. The inherent characteristics of the coumarin scaffold, such as high fluorescence quantum yield, good photostability, and a structure that is amenable to modification, make these compounds valuable tools in interdisciplinary research. The integration of coumarin derivatives with emerging chemical technologies, including nanotechnology, advanced microscopy, and computational chemistry, is unlocking new applications and research possibilities.
Nanotechnology and Advanced Materials Science
The field of materials science has seen significant benefit from the incorporation of coumarin derivatives. These compounds are used to create functional polymers, photo-responsive materials, and nanomaterial-based sensors. For instance, coumarin moieties can be integrated into polymer backbones to form films with specific optoelectronic properties, finding use in applications like tissue engineering and filtration systems.
A prominent area of research involves the development of theranostic nanoparticles, which combine therapeutic and diagnostic functions. In this context, coumarin derivatives serve as the fluorescent component for imaging and tracking. Studies have shown that coumarin-drug conjugates can be loaded into nanocarriers, such as mesoporous silica (B1680970) nanoparticles (MSNs), for targeted delivery and real-time visualization within tumor cells. This approach leverages the fluorescence of the coumarin to monitor the biodistribution of the nanocarrier.
Furthermore, the interaction of coumarin derivatives with metal ions is being explored to create novel materials. Research on a different coumarin derivative, Coumarin 7, has demonstrated its use in functionalizing europium-based metal-organic frameworks (Eu-MOFs). This resulted in a dual-emitting luminescent composite capable of dual-mode optical thermometry, showcasing how coumarin scaffolds can be integrated into advanced sensor technology.
Advanced Microscopy and Bioimaging
This compound and its relatives are valuable as fluorescent probes in advanced microscopy techniques due to their favorable photophysical characteristics. The development of "off-on" fluorescent probes using coumarin scaffolds allows for the highly selective detection of specific biomolecules and ions. For example, coumarin-based probes have been designed to detect cysteine, hydrogen sulfide (B99878), and copper ions (Cu2+) in living cells, providing crucial insights into physiological and pathological processes.
The application of coumarins extends to single-molecule microscopy (SMM), a technique that allows for the visualization of individual molecules to study biological processes at the nanometer scale. The high brightness and photostability of certain organic dyes, including those from the coumarin family, are essential for achieving the signal-to-noise ratio required for single-molecule detection and tracking. These advanced imaging techniques enable researchers to overcome the limitations of conventional fluorescence microscopy and observe molecular dynamics in real-time.
Computational Chemistry and Molecular Modeling
Computational chemistry has become an indispensable tool in modern chemical research, providing predictive insights into molecular behavior and properties. Techniques such as Quantitative Structure-Property Relationship (QSPR) modeling, Density Functional Theory (DFT), and molecular docking are increasingly applied to the study of coumarin derivatives. These computational approaches allow researchers to predict the physicochemical properties and biological activities of new coumarin compounds before synthesis, accelerating the discovery and design of molecules with tailored functions. For instance, molecular docking studies help in understanding the binding interactions between coumarin derivatives and biological targets, which is crucial for drug development. The synergy between computational prediction and experimental validation streamlines the process of developing new materials and probes based on the coumarin scaffold.
Table 1: Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₂₁H₂₅NO₃ | |
| Molecular Weight | 339.44 g/mol | |
| CAS Number | 114768-72-8 | |
| Appearance | Light yellow to orange powder/crystal | |
| Synonym | 10-Acetyl-2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-1H,5H,11H- benzopyrano[6,7,8-ij]quinolizin-11-one | |
| Purity | >98.0% (HPLC) | |
| Absorption Max (λ-max) | 450 nm (in Ethanol) | |
| Emission Max (λ-max) | 494 nm (in Ethanol) |
Table 2: Illustrative Interdisciplinary Applications of the Coumarin Class
| Application Area | Emerging Technology | Research Finding | Example Compound(s) | Reference(s) |
|---|---|---|---|---|
| Materials Science | Metal-Organic Frameworks (MOFs) | Functionalization of Eu-MOF created a luminescent composite for dual-mode optical thermometry. | Coumarin 7 | |
| Nanotechnology | Theranostic Nanoparticles | Coumarin-drug conjugates loaded into mesoporous silica nanoparticles for mitochondrial-targeting imaging in tumor cells. | Coumarin-5-fluorouracil conjugates | |
| Bioimaging | Fluorescent Probes | Development of an "off-on" probe for highly selective detection of hydrogen sulfide in living cells. | CMHS (Coumarin-based probe) | |
| Bioimaging | Fluorescent Probes | Design of a ratiometric fluorescent probe for the detection of Cu²⁺ with applications in bioimaging. | Naphthalimide-modified coumarin | |
| Computational Chemistry | Molecular Docking | Investigation of thiazolyl coumarin derivatives' binding and inhibition patterns against bacterial and fungal targets. | Thiazolyl coumarins |
Future Research Perspectives and Methodological Advancements for Coumarin 521t
Design and Synthesis of Novel Coumarin (B35378) 521T Analogues with Enhanced Specificity
The development of novel analogues of Coumarin 521T represents a promising avenue for enhancing its utility, particularly in creating fluorescent probes with high specificity for particular biological targets or analytes. The core structure of this compound, 10-Acetyl-2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-1H,5H,11H- benzopyrano[6,7,8-ij]quinolizin-11-one, provides a versatile scaffold for chemical modification.
Future research will likely focus on the strategic introduction of various functional groups to the coumarin backbone. For instance, the incorporation of specific binding moieties could allow for the targeted labeling of proteins, nucleic acids, or other biomolecules, transforming this compound from a general fluorescent dye into a highly specific probe for cellular imaging and diagnostics. The synthesis of such analogues may employ established methods for coumarin derivatization, such as the Pechmann condensation, Perkin reaction, or Wittig reaction, adapted for the specific structural complexities of this compound.
Table 1: Potential Modifications of this compound and their Rationale
| Modification Site | Potential Functional Group | Rationale for Enhanced Specificity | Potential Application |
|---|---|---|---|
| Acetyl Group | Azide or Alkyne | Enables click chemistry for bioconjugation | Targeted protein labeling |
| Aromatic Ring | Electron-donating/withdrawing groups | Fine-tuning of photophysical properties (e.g., emission wavelength) | Development of sensors for specific ions or pH |
| Quinolizinone Ring | Introduction of charged moieties | Altering cellular permeability and localization | Targeting specific organelles |
Integration of Multi-Omics Data in this compound Research
To fully elucidate the biological effects and potential therapeutic applications of this compound and its analogues, the integration of multi-omics data will be indispensable. This approach, which combines data from genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic understanding of how these compounds interact with biological systems. For instance, if a this compound analogue is designed to target a specific enzyme, multi-omics analysis could reveal not only the direct interaction with the target but also the downstream effects on gene expression, protein levels, and metabolic pathways.
Future studies could employ techniques such as RNA-Seq to analyze changes in gene expression in cells treated with this compound derivatives, or use proteomics to identify protein binding partners. The resulting large datasets can be analyzed using bioinformatics tools to identify key pathways and networks affected by the compound, offering insights into its mechanism of action and potential off-target effects.
Advancements in High-Throughput Screening Methodologies for this compound
High-throughput screening (HTS) is a powerful tool for discovering new applications for existing compounds and for identifying lead compounds in drug discovery. In the context of this compound, HTS can be employed to screen libraries of its analogues for specific biological activities. Given the fluorescent nature of this compound, fluorescence-based HTS assays are particularly well-suited.
Advancements in HTS methodologies, such as the use of microfluidics and automated microscopy, will enable the rapid screening of thousands of compounds with high sensitivity and low sample consumption. For example, a library of this compound analogues could be screened for their ability to inhibit a particular enzyme or to label specific cellular structures. The development of novel HTS assays will be crucial for unlocking the full potential of this compound and its derivatives in various applications, from cell-based assays to diagnostics.
Table 2: High-Throughput Screening Approaches for this compound Analogues
| HTS Method | Principle | Application for this compound |
|---|---|---|
| Fluorescence Polarization (FP) | Measures changes in the polarization of emitted light upon binding | Screening for inhibitors of protein-protein interactions |
| Fluorescence Resonance Energy Transfer (FRET) | Measures energy transfer between two fluorophores in close proximity | Developing biosensors for specific molecular events |
| High-Content Screening (HCS) | Automated microscopy and image analysis to quantify cellular phenotypes | Identifying compounds that induce specific cellular changes |
Addressing Complex Mechanistic Questions through Advanced Computational and Experimental Synergies
A deep understanding of the mechanisms underlying the photophysical properties and biological interactions of this compound requires a synergistic approach that combines advanced computational and experimental techniques. Computational methods, such as Density Functional Theory (DFT) and molecular dynamics simulations, can provide valuable insights into the electronic structure, excited-state dynamics, and binding modes of this compound and its analogues.
These computational predictions can then be validated and refined through experimental studies. For example, femtosecond transient absorption spectroscopy can be used to probe the ultrafast photophysical processes that govern the fluorescence of this compound. Similarly, the binding of this compound analogues to their biological targets can be characterized using techniques such as X-ray crystallography or cryo-electron microscopy. The iterative feedback loop between computational modeling and experimental validation will be crucial for addressing complex mechanistic questions and for the rational design of new this compound-based tools and therapeutics.
Q & A
Q. What are the critical safety considerations when handling Coumarin 521T in laboratory settings?
this compound requires strict adherence to safety protocols:
- Use personal protective equipment (PPE), including gloves and safety goggles, to avoid skin/eye contact.
- Avoid inhalation of dust by working in a fume hood.
- Store in a tightly sealed container at 20°C, away from oxidizers and moisture .
- In case of accidental exposure, follow immediate decontamination procedures (e.g., flushing eyes with water for 15 minutes) .
Q. How should researchers verify the purity and identity of this compound before experimental use?
- Purity : Confirm via high-performance liquid chromatography (HPLC) or elemental analysis (reported purity >98.0% by TCI America) .
- Structural characterization : Use nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry (MS) to validate molecular identity (C₂₁H₂₅NO₃, MW 339.44) .
- Documentation : Cross-reference CAS registry number (114768-72-8) and physical properties (crystalline powder, yellow-reddish brown) .
Q. What experimental conditions are essential for maintaining this compound stability during photophysical studies?
- Avoid prolonged light exposure to prevent photodegradation.
- Monitor temperature (optimal storage at 20°C) and humidity to avoid decomposition into hazardous byproducts (e.g., nitrogen oxides) .
- Use inert atmospheres (e.g., nitrogen) for reactions involving high-energy light sources .
Advanced Research Questions
Q. How can conflicting data on this compound’s fluorescence quantum yield (FQY) be resolved across studies?
- Standardize calibration : Use reference fluorophores (e.g., quinine sulfate) under identical instrument settings.
- Control environmental variables : Document solvent polarity, temperature, and excitation wavelength, as these significantly affect FQY .
- Statistical validation : Apply ANOVA or regression models to assess inter-study variability and identify confounding factors .
Q. What methodologies are recommended for studying this compound’s interactions with biomolecules in vitro?
- Spectroscopic titration : Monitor fluorescence quenching or shifts in emission maxima upon binding.
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters .
- Molecular docking simulations : Predict interaction sites using software like AutoDock, validated by experimental data .
Q. How should researchers design experiments to assess this compound’s potential as a laser dye in diverse solvent systems?
- Solvent screening : Test polar (e.g., ethanol) and nonpolar solvents (e.g., hexane) to evaluate solvatochromic effects.
- Lasing efficiency : Measure output energy and threshold pump power using a tunable laser setup .
- Degradation analysis : Conduct accelerated aging studies under high-intensity light to assess photostability .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible results?
- Process optimization : Standardize reaction time, temperature, and purification steps (e.g., column chromatography).
- Quality control : Implement batch-specific NMR and HPLC profiles to ensure consistency .
- Collaborative validation : Share samples with independent labs to cross-verify spectral data .
Methodological Guidelines
- Data reporting : Follow journal-specific standards (e.g., Beilstein Journal of Organic Chemistry) for experimental details, including characterization data and statistical analyses .
- Ethical compliance : Avoid environmental release; dispose of waste via certified hazardous material facilities .
- Systematic reviews : Use PRISMA guidelines to synthesize heterogeneous data on this compound’s applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
